4,6-dimethyl-N~3~-[(E)-(4-methylphenyl)methylidene]thieno[2,3-b]pyridine-2,3-diamine
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Overview
Description
N-(2-Amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-N-[(E)-1-(4-methylphenyl)methylidene]amine is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino and methyl groups, and a phenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-N-[(E)-1-(4-methylphenyl)methylidene]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b]pyridine ring.
Amination: Introduction of the amino group at the 2-position of the thieno[2,3-b]pyridine core is achieved through nucleophilic substitution reactions.
Methylation: Methyl groups are introduced at the 4 and 6 positions using methylating agents such as methyl iodide or dimethyl sulfate.
Condensation Reaction: The final step involves the condensation of the amino-substituted thieno[2,3-b]pyridine with 4-methylbenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-N-[(E)-1-(4-methylphenyl)methylidene]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups.
Scientific Research Applications
N-(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-N-[(E)-1-(4-methylphenyl)methylidene]amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound is studied for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-N-[(E)-1-(4-methylphenyl)methylidene]amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: Compounds with similar thieno[2,3-b]pyridine cores but different substituents.
Phenylmethylidene Amines: Compounds with similar phenylmethylidene moieties but different core structures.
Uniqueness
N-(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-N-[(E)-1-(4-methylphenyl)methylidene]amine is unique due to its specific combination of the thieno[2,3-b]pyridine core and phenylmethylidene moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N3S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4,6-dimethyl-3-[(4-methylphenyl)methylideneamino]thieno[2,3-b]pyridin-2-amine |
InChI |
InChI=1S/C17H17N3S/c1-10-4-6-13(7-5-10)9-19-15-14-11(2)8-12(3)20-17(14)21-16(15)18/h4-9H,18H2,1-3H3 |
InChI Key |
GNUBJMBQXUPPCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=C(SC3=C2C(=CC(=N3)C)C)N |
Origin of Product |
United States |
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